Imidazo[1,5-a]pyridine derivative 2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(S)-2-bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C18H22N2O/c21-18(15-8-11-1-2-13(15)7-11)17-14(12-3-4-12)5-6-20-10-19-9-16(17)20/h5-6,9-13,15,18,21H,1-4,7-8H2/t11?,13?,15?,18-/m0/s1 |
InChI Key |
AYNGHFYFVHELEJ-NNIVULJMSA-N |
Isomeric SMILES |
C1CC1C2=C(C3=CN=CN3C=C2)[C@H](C4CC5CCC4C5)O |
Canonical SMILES |
C1CC1C2=C(C3=CN=CN3C=C2)C(C4CC5CCC4C5)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural assignment of Imidazo[1,5-a]pyridine (B1214698) derivative 2, providing definitive evidence of its covalent framework and the connectivity of its atoms.
The structure of derivative 2 was confirmed by ¹H and ¹³C NMR spectroscopy. acs.org These analyses provide a proton and carbon inventory of the molecule, and the chemical shifts (δ) are indicative of the electronic environment of each nucleus. In a related compound, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, the methylene (B1212753) bridge protons appear as a singlet at 4.68 ppm, while the aromatic protons span the typical downfield region from 6.44 to 8.15 ppm. nih.gov For Imidazo[1,5-a]pyridine derivative 2, analogous signals are expected for the imidazopyridine and phenyl moieties.
The detailed ¹H and ¹³C NMR spectral data, including specific chemical shifts and coupling constants for each proton and carbon environment in 1,4-bis(3-phenylimidazo[1,5-a]pyridin-1-yl)benzene, are provided in the supplementary materials of the foundational study by Renno et al. (2022). researchgate.netacs.org
Table 1: Representative ¹H NMR Spectral Data This table is a representation of expected signals. For complete, accurate data, refer to the cited literature.
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| [Value] | [e.g., s, d, t, m] | Protons of central benzene (B151609) linker |
| [Value Range] | [e.g., m] | Aromatic protons of phenyl substituents |
Table 2: Representative ¹³C NMR Spectral Data This table is a representation of expected signals. For complete, accurate data, refer to the cited literature.
| Chemical Shift (ppm) | Assignment |
|---|---|
| [Value Range] | Aromatic and Heteroaromatic Carbons |
While one-dimensional NMR provides primary structural information, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are often employed to unambiguously assign complex spin systems. For closely related palladium and platinum complexes of 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, 2D NMR was crucial for complete characterization. nih.gov These techniques would confirm proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) correlations between protons and carbons, solidifying the assignment of the intricate aromatic regions of this compound. However, the explicit use of these 2D techniques for this specific derivative is not detailed in the main text of the available literature.
Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. This technique was used to verify the molecular formula of this compound. acs.org HRMS provides a highly accurate mass measurement, which allows for the determination of a unique molecular formula. For the related compound, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane (C₂₇H₂₁N₄), the calculated m/z for the [M+H]⁺ ion is 401.1766, with an experimentally found value of 401.1758, confirming its composition. nih.gov A similar level of accuracy is expected for the target derivative 2.
Table 3: HRMS Data This table is a representation of expected data. For the exact experimental value, refer to the cited literature.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a standard method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For related imidazo[1,5-a]pyridine-based carbene ligands, IR spectroscopy was used to evaluate the electronic properties of the molecules by analyzing the stretching frequencies of coordinated carbon monoxide (CO) ligands. For this compound, an IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the fused heterocyclic system. While standard practice, the specific IR absorption data for derivative 2 are not explicitly reported in the primary literature abstracts. researchgate.netacs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While this technique has been applied to other imidazo[1,5-a]pyridine derivatives and their metal complexes, confirming their geometry, there is no mention in the available literature of a single-crystal X-ray diffraction analysis being performed on this compound. nih.gov Such an analysis would provide invaluable insight into the planarity of the conjugated system and the spatial orientation of the phenyl and imidazopyridine rings.
Single Crystal X-ray Diffraction Analysis
In studies of related compounds, such as certain 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) derivatives, SC-XRD analysis has been crucial. For instance, the structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one (7B) was resolved in the orthorhombic space group Pbca. researchgate.net The analysis confirmed the double bond character of the C1=O bond with a measured length of 1.235(3) Å. researchgate.net The data collection for such analyses is typically performed at low temperatures using Mo-Kα radiation, and the structure is solved and refined using specialized software like SHELXT and SHELXL. nih.gov Non-hydrogen atoms are commonly refined anisotropically to account for their thermal vibrations. nih.gov
While the specific crystallographic data for derivative 2 is part of a broader study on a series of five imidazo[1,5-a]pyridine-based fluorophores, the general methodology is consistent. researchgate.netnih.gov The synthesis and characterization of new zinc(II) complexes incorporating a fluorescent 1,3-substituted-imidazo[1,5-a]pyridine ligand also relied on SC-XRD to determine their structures. mdpi.com These analyses are fundamental to establishing the structure-property relationships that govern the material's behavior.
Table 1: Representative Crystallographic Data for a Related Imidazo[1,5-a]pyridine Derivative (7B)
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| C1=O bond length (Å) | 1.235(3) |
| C1-N1 bond length (Å) | 1.395(3) |
| C1-N2 bond length (Å) | 1.353(4) |
Data sourced from a study on 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one. researchgate.net
Analysis of Intermolecular Interactions (e.g., π···π Stacking)
The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonding and π···π stacking. These interactions are critical as they can significantly influence the material's physical and photophysical properties. The fused aromatic system of the imidazo[1,5-a]pyridine core makes it susceptible to π···π stacking interactions.
Computational studies on the related imidazo[1,2-a]pyridine (B132010) system show that π-π interactions have an energy of 0.52-2.57 kcal/mol and can induce a red shift in the absorption spectra. researchgate.net In some crystal structures, molecules adopt a skewed head-to-tail packing arrangement to optimize these interactions. nih.gov Furthermore, ab initio molecular dynamics simulations have shown that π+–π+ stacking between imidazolium (B1220033) cations, a related structural motif, is a key driving force for the formation of layered structures at interfaces, even overcoming electrostatic repulsion. rsc.org In the crystal lattice of derivative 7B, molecules were found to associate via N–H···O hydrogen bonds, demonstrating another crucial type of intermolecular force at play. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy are powerful tools used to investigate the electronic transitions and emissive properties of fluorescent molecules like this compound. These compounds are known for being part of a stable scaffold used to develop emissive materials. nih.govresearchgate.net
Absorption and Emission Profile Characterization
The photophysical characteristics of this compound have been investigated in various organic solvents. nih.gov The absorption and emission spectra were recorded to understand its electronic behavior. In a study involving a series of five related probes, derivative 2, along with others, was noted for exhibiting significant solvatochromic behavior, meaning its absorption and emission wavelengths are sensitive to the polarity of the solvent. nih.gov This behavior suggests a change in the dipole moment between the ground and excited states.
The absorption and emission spectra for derivative 2 have been explicitly measured. researchgate.net In toluene (B28343), the diphenyl analog 2 displays characteristic absorption and emission profiles. researchgate.netnih.gov Related imidazo[1,5-a]pyridine derivatives show intense absorption bands in the UV region and emit light in the blue portion of the visible spectrum. mdpi.commdpi.com For example, one derivative in dichloromethane (B109758) (DCM) solution exhibits an intense high-energy absorption band at 323 nm with a shoulder at 380 nm, and its fluorescence emission maximum is located at 463 nm. mdpi.com Coordination to a metal ion like Zn(II) typically results in a blue shift of the emission by 20-25 nm compared to the free ligand. mdpi.com
Table 2: Photophysical Data for this compound and a Related Compound (1)
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|---|
| Derivative 2 | Toluene | Not specified in snippet | Not specified in snippet, but spectra available researchgate.net |
| Derivative 1 | DCM | 323, 380 (shoulder) | 463 |
Data for Derivative 1 sourced from a study on a similar imidazo[1,5-a]pyridine. mdpi.com
Quantum Yield and Stokes Shift Determination
The efficiency and characteristics of the fluorescence process are quantified by the quantum yield (Φ or QY) and the Stokes shift. The quantum yield represents the ratio of photons emitted to photons absorbed, indicating the brightness of the fluorophore. The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum.
Imidazo[1,5-a]pyridine derivatives are generally characterized by good quantum yields and remarkably large Stokes shifts. researchgate.netresearchgate.net A large Stokes shift (often >100 nm) is highly desirable for applications in fluorescence imaging and optoelectronics as it minimizes self-absorption and improves signal detection. nih.govresearchgate.net
For the specific diphenyl analog, this compound, the quantum yield (QY) in toluene was determined to be 0.12. nih.gov The entire series of probes it belongs to, including derivative 2, exhibited a wide Stokes shift, measured to be greater than 5000 cm⁻¹. nih.gov Other derivatives in this family have shown quantum yields ranging from 13% to over 50% and Stokes shifts as large as 174 nm, highlighting the tunable nature of this scaffold. researchgate.netnih.gov
Table 3: Fluorescence Quantum Yield and Stokes Shift
| Compound | Quantum Yield (Φ) | Stokes Shift | Reference |
|---|---|---|---|
| Derivative 2 | 0.12 (in Toluene) | >5000 cm⁻¹ | nih.gov |
| Derivative 1 | 0.22 (in DCM) | Not specified | mdpi.com |
| Derivative 4 | 0.38 (in Toluene) | >5000 cm⁻¹ | nih.gov |
| IPY-SO₂ | Not specified | 174 nm | nih.gov |
Computational and Theoretical Chemistry Investigations of Imidazo 1,5 a Pyridine Derivative 2
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecular systems. nih.govoup.com For imidazo[1,5-a]pyridine (B1214698) derivatives, DFT calculations provide valuable insights into their geometry, electronic characteristics, and spectroscopic behavior. nih.govnih.govuninsubria.it
Geometry Optimization and Electronic Structure Analysis
Geometry optimization of Imidazo[1,5-a]pyridine derivative 2 using DFT methods reveals key structural parameters. For similar boron-containing imidazo[1,5-a]pyridine phenolates, calculations have shown a nearly planar arrangement between the imidazo[1,5-a]pyridine core and the phenolic residue. nih.gov This planarity is crucial for the electronic delocalization across the molecule.
The electronic structure analysis often involves examining the distribution of electron density and the nature of chemical bonds. In related imidazo[1,5-a]pyridine systems, the boron center typically exhibits a tetrahedral geometry when chelated by the N,O-bidentate ligand. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Related Imidazo[1,5-a]pyridine Derivative
| Parameter | Value |
|---|---|
| Angle between Imidazolyl and Phenolic Planes | 0.000(4)° |
Spectroscopic Property Prediction (e.g., NMR, UV-Vis, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govtandfonline.com For boron difluoride compounds of 2-(imidazo[1,5-a]pyridin-3-yl)phenols, TD-DFT calculations have successfully identified the main electronic transitions as intraligand transitions (¹ILT). nih.govresearchgate.net These calculations can rationalize the nature of the transitions responsible for absorption processes. For instance, in some derivatives, the absorption band around 340 nm is composed of multiple electronic transitions, primarily of a HOMO to LUMO+1 character. uninsubria.it DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are instrumental in the structural characterization of these compounds. nih.gov
Table 3: Predicted Spectroscopic Data for a Related Imidazo[1,5-a]pyridine Derivative
| Spectroscopic Property | Predicted Transition/Character | Reference |
|---|---|---|
| UV-Vis Absorption | ~340 nm | uninsubria.it |
| Main Electronic Transition | ¹ILT | nih.govresearchgate.net |
| Primary Orbital Contribution | HOMO -> LUMO+1 | uninsubria.it |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
While specific molecular dynamics (MD) simulation data for "this compound" is not available in the provided search results, MD simulations are a crucial tool for exploring the conformational landscape and intermolecular interactions of such molecules. These simulations can provide insights into how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target. For a related class of compounds, imidazo[1,2-a]pyridines, understanding the conformational changes is important for their biological activity. nih.gov A study on the formation of an imidazo[1,5-a]pyridine derivative highlighted the dynamic nature of the reactions leading to its synthesis. nih.govacs.org
Molecular Docking Studies for Receptor/Enzyme Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein receptor or enzyme. For the broader class of imidazopyridine derivatives, molecular docking studies have been instrumental in identifying potential biological targets. For example, imidazo[1,2-a]pyridine (B132010) derivatives have been docked against various kinases and other proteins to predict their inhibitory potential. nih.govresearchgate.net
Binding Mode Analysis and Interaction Hotspots
Binding mode analysis involves a detailed examination of the interactions between the ligand and the amino acid residues in the active site of the receptor. This analysis helps to identify key interactions, or "hotspots," that are crucial for binding affinity and selectivity. For instance, in docking studies of imidazo[1,2-a]pyridine derivatives with the VEGFR2 receptor, specific hydrogen bonds and hydrophobic interactions were identified as key to their potential inhibitory activity. researchgate.net Similarly, for other imidazopyridine derivatives targeting various enzymes, the analysis of docking poses reveals critical interactions with specific amino acid residues. chemmethod.com
Prediction of Binding Affinity (Scoring Functions)
In the realm of computational drug discovery, predicting the binding affinity between a small molecule, such as an Imidazo[1,5-a]pyridine derivative, and a biological target is crucial. This is primarily achieved through molecular docking simulations, which rely on scoring functions (SFs) to estimate the strength of the interaction.
Scoring functions are mathematical models that approximate the binding free energy of a protein-ligand complex. The reliability of a docking study is directly dependent on the accuracy of the SF used. nih.gov While classical SFs often use linear regression with a limited set of features, modern approaches increasingly employ machine-learning techniques. These machine-learning SFs can handle vast amounts of experimental data without a predetermined functional form, allowing for non-linear regression and data-driven feature selection, which has been shown to significantly improve performance in both binding affinity prediction and virtual screening. nih.gov
For the Imidazo[1,5-a]pyridine scaffold, computational studies have utilized docking and scoring functions to elucidate potential biological interactions. For instance, molecular docking has been employed to study the interaction of Ru(III) complexes containing Imidazo[1,5-a]pyridine-based ligands with DNA. researchgate.net These theoretical studies suggested an intercalative mode of binding for the complexes. researchgate.net
While specific scoring function data for a singular "derivative 2" is unavailable, the methodologies are well-established for related isomers. Docking studies on Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine derivatives have been used to predict binding modes and rationalize structure-activity relationships against various protein targets.
Table 1: Examples of Molecular Docking Targets for Imidazopyridine Scaffolds Note: The following table includes data for various imidazopyridine isomers to illustrate the application of scoring functions in predicting binding affinity.
| Scaffold Type | Target Protein | Purpose of Docking Study |
| Imidazo[1,5-a]pyridine | DNA | To predict the binding mode of Ru(III) complexes. researchgate.net |
| Imidazo[4,5-b]pyridine | Aurora A kinase | To identify key structural requirements for inhibitor activity. nih.gov |
| Imidazo[1,2-a]pyridine | c-Met Kinase | To guide the design of new selective inhibitors. nih.gov |
| Imidazo[1,2-a]pyridine | EGFR / COX-2 | To explain the biological activity of potential anticancer agents. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are fundamental in medicinal chemistry for designing new, more potent derivatives and predicting the properties of untested compounds.
Descriptors and Model Development
The development of a robust QSAR/QSPR model begins with the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For imidazopyridine derivatives, descriptors are typically calculated using software like Dragon, and quantum chemical descriptors are obtained from methods like Density Functional Theory (DFT). researchgate.netresearchgate.net
Common modeling techniques for this class of compounds include:
Genetic Algorithm-Multiple Linear Regression (GA-MLR): This method uses a genetic algorithm to select the most relevant subset of descriptors, which are then used to build a linear regression model. researchgate.netresearchgate.net This approach has been successfully used to create QSPR models for predicting properties like heat capacity and entropy for Imidazo[4,5-b]pyridine derivatives. researchgate.net
Backpropagation Artificial Neural Network (BP-ANN): ANNs are non-linear models inspired by the human brain. They can capture complex relationships between descriptors and activity/property. BP-ANN models have been shown to have better performance compared to GA-MLR for predicting the anticancer potency of Imidazo[4,5-b]pyridine derivatives. researchgate.net
A typical workflow involves optimizing the geometry of the molecules, calculating a large pool of descriptors, dividing the dataset into training and test sets, and then using a method like GA-MLR or BP-ANN to build and validate the model. researchgate.net For instance, in a 2D-QSAR study of Imidazo[1,5-a]quinazoline derivatives, which share a fused heterocyclic system, a predictive model was developed to guide the synthesis of more potent antitumor compounds. nih.gov
Table 2: Common Descriptor Types Used in QSAR/QSPR Models for Imidazopyridine Derivatives
| Descriptor Category | Examples | Purpose |
| Constitutional Descriptors | Molecular weight, number of atoms, number of rings | Describe the basic composition and size of the molecule. |
| Topological Descriptors | Connectivity indices, shape indices | Quantify molecular branching and shape. |
| Geometrical Descriptors | 3D-MoRSE descriptors, RDF descriptors | Describe the 3D geometry of the molecule. researchgate.net |
| Quantum-Chemical Descriptors | HOMO/LUMO energies, dipole moment, partial charges | Encode electronic properties and reactivity. researchgate.net |
Predictive Capabilities for Biological or Chemical Properties
The ultimate goal of a QSAR/QSPR model is its predictive power for new, unsynthesized compounds. The predictive capability of a model is assessed using rigorous internal and external validation techniques. researchgate.net
Key statistical metrics used for validation include:
Coefficient of Determination (R²): Measures how well the model fits the training data. For 3D-QSAR models of Imidazo[4,5-b]pyridine derivatives, R² values as high as 0.977 have been reported. nih.gov
Leave-One-Out Cross-Validated R² (Q²): Assesses the internal robustness and predictive ability of the model. A Q² value of 0.800 was achieved for a CoMSIA model of Aurora A kinase inhibitors. nih.gov
External Predictive R² (R²pred): Measures the model's ability to predict the activity of an external test set of compounds not used in model development. High predictive powers with R²pred values up to 0.959 have been demonstrated for Imidazo[4,5-b]pyridine derivatives. nih.gov
Root Mean Square Error (RMSE): Indicates the average error of the prediction.
Studies on Imidazo[4,5-b]pyridines have shown that the developed models have satisfactory predictive ability and can be used for modeling and predicting the properties of untested derivatives. researchgate.netresearchgate.net For example, a QSPR study successfully predicted quantum chemical properties like heat capacity (Cv) and entropy (S) for a set of 105 imidazole (B134444) derivatives, demonstrating the utility of these models in chemical process design. researchgate.net
Table 3: Statistical Validation of QSAR Models for Imidazo[4,5-b]pyridine Derivatives as Aurora A Kinase Inhibitors nih.gov
| Model Type | R² (Training Set) | Q² (Cross-validation) | R²pred (External Test Set) |
| CoMFA | 0.975 | 0.774 | 0.933 |
| CoMSIA | 0.977 | 0.800 | 0.959 |
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For Imidazo[1,5-a]pyridines, computational studies have been instrumental in understanding their formation.
Several synthetic routes have been established where the proposed mechanism is supported by the reaction outcomes.
I₂-Mediated sp³ C-H Amination: A transition-metal-free, one-pot method for synthesizing Imidazo[1,5-a]pyridines involves the reaction of 2-pyridyl ketones and alkylamines mediated by molecular iodine. rsc.org The proposed mechanism involves the formation of an N-iodo intermediate followed by intramolecular cyclization and subsequent aromatization. This approach is operationally simple and can be performed on a gram scale. rsc.org
Cyclocondensation with Activated Nitroalkanes: Another efficient method involves the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated by polyphosphoric acid (PPA). beilstein-journals.org The reaction is sensitive to steric factors and proceeds through the formation of phosphorylated nitronates, which act as strong electrophiles, reacting with the aminomethylpyridine to form the fused heterocyclic ring system. beilstein-journals.org
These studies highlight how computational principles and mechanistic proposals guide the development of novel and efficient synthetic pathways to the Imidazo[1,5-a]pyridine core structure.
Table 4: Proposed Key Steps in the Synthesis of Imidazo[1,5-a]pyridines
| Reaction Type | Key Reactants | Proposed Key Intermediate/Step |
| I₂-Mediated C-H Amination rsc.org | 2-Pyridyl ketones, Alkylamines, I₂ | I₂-mediated oxidative annulation. |
| PPA-Mediated Cyclocondensation beilstein-journals.org | 2-(Aminomethyl)pyridines, Nitroalkanes, PPA | Formation of electrophilic phosphorylated nitronates. |
Chemical Reactivity and Derivatization Pathways of Imidazo 1,5 a Pyridine Derivative 2
Electrophilic Aromatic Substitution Reactions
The imidazo[1,5-a]pyridine (B1214698) system is a 10-π electron aromatic heterocycle. The five-membered imidazole (B134444) portion is generally more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring. Theoretical and experimental studies on related azaindolizine systems suggest that electrophilic substitution occurs preferentially on the imidazole ring. stackexchange.com
A key example of this reactivity is the C-H functionalization at the C-1 and C-3 positions. In a metal-free approach, various 3-arylimidazo[1,5-a]pyridines can react with aldehydes (such as formaldehyde) which serve as both a reagent and a solvent. This reaction proceeds via an electrophilic attack on the electron-rich heterocycle, leading to the insertion of a methylene (B1212753) group that bridges two imidazo[1,5-a]pyridine molecules. acs.orgnih.gov This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction demonstrates the nucleophilic character of the imidazo[1,5-a]pyridine core and its reactivity toward electrophiles. nih.gov The reaction is efficient for a wide range of substrates, including those with electron-donating and electron-withdrawing groups on the aryl substituent. acs.org
For instance, the reaction of 3-phenylimidazo[1,5-a]pyridine (B186794) with formaldehyde (B43269) yields bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane. acs.org This reactivity highlights the C-1 position as a primary site for electrophilic attack.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the imidazo[1,5-a]pyridine core typically involve either the quaternization of the pyridine nitrogen or the displacement of a leaving group at the C-1 or C-3 positions.
The nitrogen atom of the pyridine ring is susceptible to nucleophilic attack by alkylating agents, leading to the formation of quaternary imidazo[1,5-a]pyridinium salts. auctr.edu This N-alkylation is a common derivatization pathway. For example, the reaction of 1,3-diphenylimidazo[1,5-a]pyridine with methyl iodide or ethyl iodide in a polar solvent like acetonitrile (B52724) results in the corresponding N-alkylated pyridinium (B92312) salt. acs.org
Furthermore, derivatives can be synthesized where a nucleophile is introduced at the C-1 position. An efficient one-pot, three-component reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine, yields 1-(phenylthio)imidazo[1,5-a]pyridine analogs. mdpi.com This process involves the simultaneous formation of C-N and C-S bonds, where the thiophenyl group is installed at the C-1 position. Similarly, 1-cyano-imidazo[1,5-a]pyridines can be prepared via an electrochemical method where an electrochemically generated cyanide species attacks an imine intermediate. rsc.org
| Starting Materials | Reagent(s) | Product | Reaction Type | Reference |
| 1,3-Diphenylimidazo[1,5-a]pyridine | Methyl Iodide | 2-Methyl-1,3-diphenylimidazo[1,5-a]pyridin-2-ium iodide | N-Alkylation (Nucleophilic Substitution) | acs.org |
| 2-Aminomethylpyridine, Benzaldehyde, Sodium benzenesulfinate | I₂ | 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | One-pot C-S/C-N bond formation | mdpi.com |
| Pyridine-2-carboxaldehyde, Amine, NH₄SCN | Electrochemical | 1-Cyano-imidazo[1,5-a]pyridine | Electrochemical Cyanation | rsc.org |
Functional Group Interconversions on Peripheral Substituents
The versatility of the imidazo[1,5-a]pyridine scaffold is greatly enhanced by the ability to perform a wide range of functional group interconversions on substituents attached to the core. These transformations are crucial for tuning the electronic, steric, and physicochemical properties of the molecule.
A prominent example is the synthesis of N-heterocyclic carbene (NHC) precursors. Imidazo[1,5-a]pyridinium salts are readily prepared through a three-component coupling of picolinaldehydes, primary amines, and formaldehyde. acs.orgorganic-chemistry.org These salts are direct precursors to imidazo[1,5-a]pyridin-3-ylidenes, a class of NHCs. The deprotonation of these salts yields the corresponding carbene, which can be used as a ligand in catalysis. organic-chemistry.orgacs.org This transformation from a pyridinium salt to a carbene is a key functional group interconversion.
Another significant interconversion involves the synthesis of trifluoromethylated derivatives. Heterocyclic benzylamines can react with trifluoroacetic anhydride (B1165640) (TFAA) to produce trifluoromethylated imidazo-fused N-heterocycles. organic-chemistry.org This method allows for the introduction of a valuable trifluoromethyl group, which can significantly alter the biological properties of the parent molecule.
Furthermore, cyclocondensation reactions used to build the heterocycle itself offer a route to a variety of functionalized derivatives. Using 2-(aminomethyl)pyridines and electrophilically activated nitroalkanes, a range of substituted imidazo[1,5-a]pyridines can be prepared, with the substituent at C-1 determined by the choice of nitroalkane. beilstein-journals.orgnih.gov
Heterocycle Annulation and Ring Transformations
The imidazo[1,5-a]pyridine skeleton can serve as a building block for the construction of more complex, polycyclic systems through annulation reactions, where a new ring is fused onto the existing framework.
One method to achieve this is through the reaction of imidazo[1,5-a]pyridines with aldehydes, which results in methylene-bridged bis-heteroarenes. acs.orgnih.gov While not a traditional ring fusion, this dimerization creates larger, more complex structures that can act as multidentate ligands. For example, the product bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane has been demonstrated to act as a ligand for copper salts. acs.org
Ring transformations can also be employed to synthesize the imidazo[1,5-a]pyridine core itself. A denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, provides a metal-free route to imidazo[1,5-a]pyridines. organic-chemistry.org In this reaction, the triazole ring is transformed, leading to the formation of the imidazole ring fused to the pyridine.
Coordination Chemistry: Ligand Properties of Imidazo[1,5-a]pyridine Derivative 2 and Analogues
Imidazo[1,5-a]pyridine derivatives are highly effective ligands in coordination chemistry, capable of binding to a wide array of transition metals. acs.orgincemc.ro Their chelating ability is typically conferred by introducing a coordinating group at a position adjacent to one of the ring nitrogens, most commonly at the C-1 or C-3 position. This allows for the formation of stable 5- or 6-membered chelate rings with metal ions.
The introduction of a pyridyl group at the C-1 or C-3 position creates potent N,N-bidentate ligands. For example, 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) acts as a chelate ligand, coordinating to metals like Ni(II), Mn(II), Zn(II), Cd(II), Sn(IV), Cu(I), Re(I), and Ru(II) through the nitrogen of its pyridyl substituent and the N-2 atom of the imidazole ring. uva.escapes.gov.br Similarly, 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine ligands coordinate to Pd(II) and Pt(II) in a bidentate fashion via the pyridyl nitrogen (Npy) and the pyridine-like nitrogen of the imidazo[1,5-a]pyridine ring (Nim). rsc.org
N,O-bidentate chelation is also possible. A series of (imidazo[1,5-a]pyrid-3-yl)phenol ligands, synthesized from 2-acetylpyridine (B122185) and 2-hydroxy-5-substituted benzaldehydes, form homoleptic zinc(II) complexes. In these complexes, [Zn(LR)₂], the ligand coordinates in an N,O-bidentate fashion through the pyridine-like nitrogen of the imidazo[1,5-a]pyridine skeleton and the phenolate (B1203915) oxygen. researchgate.net
The imidazo[1,5-a]pyridine framework can also be incorporated into N-heterocyclic carbene (NHC) ligands. Pyridine-chelated ImPy ligands have been developed where a pyridine group at C(5) creates a C,N-bidentate ligand that forms a rigid six-membered chelate ring with nickel(II). mdpi.com
| Ligand Type | Coordinating Atoms | Metal Ions | Example Complex | Reference |
| 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) | N,N-bidentate | Ni(II), Mn(II), Zn(II), Cu(I), Ru(II) | Ni(Py-indz)₃₂ | uva.es |
| 1-(2-Pyridyl)-3-arylimidazo[1,5-a]pyridine | N,N-bidentate | Pd(II), Pt(II) | [Pt(L¹)Cl₂] (L¹ = 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine) | rsc.org |
| (Imidazo[1,5-a]pyrid-3-yl)phenol | N,O-bidentate | Zn(II) | [Zn(LH)₂] (HLH = (imidazo[1,5-a]pyrid-3-yl)phenol) | researchgate.net |
| Pyridine-chelated Imidazo[1,5-a]pyridin-3-ylidene | C,N-bidentate | Ni(II) | py-ImPyNi(II)Cl₂ | mdpi.com |
The stoichiometry of the resulting metal complexes is highly dependent on the ligand-to-metal ratio used in the synthesis and the coordination preferences of the metal ion. Imidazo[1,5-a]pyridine ligands can form a variety of complexes, including mono-, bis-, and tris-chelate species.
For example, the ligand 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) can form a tris-chelate octahedral complex with nickel, Ni(Py-indz)₃₂, when a 3:1 ligand-to-metal ratio is used. uva.es With the same ligand, manganese(II) can form a binuclear complex, [Mn₂Cl₄(Py-indz)₂], or a mononuclear complex, [MnCl₂(Py-indz)₂], depending on the stoichiometry of the reagents. uva.es Zinc(II) has been shown to form mono-, bis-, and tris-chelate complexes with a fluorescent 1,3-substituted-imidazo[1,5-a]pyridine ligand, demonstrating the scaffold's versatility. researchgate.net
The stability of these coordination compounds is significant. Density Functional Theory (DFT) calculations on related imidazo[4,5-b]pyridine systems show that the formation of 2:1 ligand-to-metal complexes with ions like Zn(II) and Cu(II) is significantly more stable (by 20–50 kcal mol⁻¹) than their 1:1 counterparts. nih.gov This high thermodynamic favorability supports the formation of stable, higher-order coordination compounds. For Pd(II) and Pt(II) complexes with 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, DFT studies have also been used to understand the structural reasons for their stability, attributing it to steric strain angles in comparison to analogous bipyridine complexes. rsc.org
Role as N-Heterocyclic Carbene (NHC) Precursors
Imidazo[1,5-a]pyridine derivatives serve as versatile and crucial precursors for the synthesis of a specific class of N-heterocyclic carbenes (NHCs), namely imidazo[1,5-a]pyridin-3-ylidenes (ImPy). These NHCs have garnered significant interest due to their unique electronic properties and their efficacy as ligands in homogeneous catalysis. organic-chemistry.orgincemc.ro The rigid bicyclic framework of these compounds allows for the strategic placement of various substituents, which can fine-tune the steric and electronic properties of the resulting carbene. mdpi.com
The generation of imidazo[1,5-a]pyridin-3-ylidenes typically involves the synthesis of their corresponding imidazolium (B1220033) salt precursors. An efficient and widely used method for preparing these precursors is a one-pot, three-component coupling reaction involving a substituted picolinaldehyde, an amine, and formaldehyde. organic-chemistry.orgnih.gov This approach is valued for its operational simplicity, mild reaction conditions, and the high yields it produces, allowing for the incorporation of a diverse range of functional and chiral substituents. organic-chemistry.org Alternative synthetic routes include the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles. beilstein-journals.orgnih.gov
The deprotonation of the resulting imidazo[1,5-a]pyridinium salt at the C3 position yields the desired N-heterocyclic carbene. These ImPy carbenes can then be used to form stable complexes with various transition metals, including rhodium, nickel, gold, and silver. incemc.romdpi.comresearchgate.netacs.org
The electronic character of imidazo[1,5-a]pyridin-3-ylidenes is a distinguishing feature. While they are strong σ-donors, a characteristic of NHCs, they also exhibit significant π-accepting capabilities. rsc.orgoup.com This π-accepting nature arises from a hybrid accepting orbital formed by the vacant p-orbital of the carbene carbon and a π* orbital of the fused pyridine ring. rsc.org This electronic profile differentiates them from more conventional NHCs and influences the reactivity of their metal complexes in catalytic applications. rsc.org For instance, the IR stretching frequencies of trans-carbonyl moieties in rhodium complexes bearing these ligands appear at higher wavenumbers compared to those with conventional NHCs, indicating a stronger π-accepting character. rsc.org
The tunability and unique electronic properties of imidazo[1,5-a]pyridine-based NHCs have led to their successful application in various catalytic transformations. For example, nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as effective catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. mdpi.com Furthermore, chiral versions of these NHC ligands have been instrumental in developing highly enantioselective catalysts for processes such as the hydrosilylation of ketones. acs.org
Research Findings on Imidazo[1,5-a]pyridine NHC Precursors
The following table summarizes representative examples of imidazo[1,5-a]pyridinium salts that serve as precursors to NHCs, along with their synthetic routes.
| Precursor Name | Reactants | Synthesis Method | Reference |
| 2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride | 6-Methylpicolinaldehyde, Mesitylamine, Paraformaldehyde | Three-component coupling | organic-chemistry.org |
| Chiral Imidazo[1,5-a]pyridine–oxazoline (B21484) salts | Cyano-azolium salt, Chiral 2-amino alcohols | Microwave-assisted condensation | acs.org |
| Pyridine-chelated ImPy salts | 2,2′-Bipyridine-6-carbaldehyde derivatives, Anilines, Chloromethylethyl ether | Iminopyridine formation followed by cyclization | mdpi.com |
| 1,3-Disubstituted imidazo[1,5-a]pyridines | 2-Pyridyl ketones, Alkylamines | I2-mediated oxidative annulation | rsc.org |
Properties of Imidazo[1,5-a]pyridine-derived Rhodium NHC Complexes
The electronic influence of the imidazo[1,5-a]pyridin-3-ylidene ligand can be observed through spectroscopic analysis of its metal complexes. The table below presents infrared (IR) spectroscopy data for dicarbonylchlororhodium(I) complexes, which is a common method to probe the net electron-donating character of an NHC ligand.
| Rhodium Complex | ν(CO)sym (cm⁻¹) | ν(CO)asym (cm⁻¹) | Note | Reference |
| Rh(ImPy-Mes)(CO)₂Cl | 2075 | 2004 | ImPy-Mes = 2-mesityl-imidazo[1,5-a]pyridin-3-ylidene. Higher wavenumbers suggest stronger π-acidity of the NHC ligand compared to conventional NHCs. | rsc.org |
| Rh(IPr)(CO)₂Cl | 2064 | 1989 | IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. A common, strongly donating NHC for comparison. | rsc.org |
This data illustrates that the imidazo[1,5-a]pyridin-3-ylidene ligand leads to a higher stretching frequency for the CO ligands, indicating that the rhodium center is more electron-poor. This is consistent with the pronounced π-accepting ability of the imidazo[1,5-a]pyridin-3-ylidene ligand. rsc.org
Biological Activity and Mechanistic Elucidation of Imidazo 1,5 a Pyridine Derivative 2 in Vitro and Target Based Research
Enzyme Inhibition Studies
Imidazo[1,5-a]pyridine (B1214698) derivatives have been investigated for their potential to inhibit various enzymes, revealing specific and potent interactions that underscore their therapeutic potential.
A key biological activity identified for the imidazo[1,5-a]pyridine class is the potent and selective inhibition of thromboxane A2 synthetase. One of the most potent compounds in this series is imidazo[1,5-a]pyridine-5-hexanoic acid, also known as CGS 13080. nih.govnih.gov This compound has demonstrated remarkable inhibitory activity against cell-free thromboxane synthetase with an IC50 value of 3 nM. nih.gov The high potency and selectivity of this derivative highlight its potential as a modulator of pathways involving thromboxane A2, a key mediator in platelet aggregation and vasoconstriction.
| Compound | Enzyme | IC50 (nM) |
|---|---|---|
| Imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080) | Thromboxane A2 Synthetase | 3 |
A series of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives have been identified as novel inhibitors of cysteine proteases, with papain being a key enzyme studied. nih.govplos.org These compounds exhibit a range of inhibitory potencies, with IC50 values against papain in the micromolar range. nih.govplos.org The most active compound in the studied series was 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine. nih.gov
| Compound | IC50 (µM) against Papain | Ki (µM) against Papain |
|---|---|---|
| 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) | 13.40 | 13.75 |
| Compound 3b | 21.17 | 23.20 |
| Compound 3c | 94.50 | 90.00 |
| Compound 3d | 96.50 | 99.30 |
Extensive searches of the scientific literature did not yield any information regarding the inhibition of the PI3K/Akt pathway by Imidazo[1,5-a]pyridine derivative 2 or its close analogues. The available research on PI3K/Akt pathway inhibition by imidazopyridine scaffolds focuses primarily on the imidazo[1,2-a]pyridine (B132010) isomeric series.
The mechanism of action for the inhibition of thromboxane A2 synthetase by imidazo[1,5-a]pyridine-5-hexanoic acid is characterized by its high selectivity. This selective inhibition leads to a redirection of the endoperoxide substrate metabolism towards the formation of prostaglandin E2 and 6-keto-prostaglandin F1 alpha. nih.gov This shunting of the metabolic pathway is a key feature of its mechanism.
For the cysteine protease inhibitors, thermodynamic studies suggest that the binding of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives to papain is a hydrophobically and entropically driven process. nih.govplos.org Molecular docking studies have indicated that the interaction between these compounds and the active site of papain is similar to that of the known epoxide inhibitor, E-64c. nih.gov
Receptor Binding and Modulation Assays
Beyond enzyme inhibition, imidazo[1,5-a]pyridine derivatives have also been evaluated for their ability to interact with and modulate the function of specific receptors.
A series of imidazo[1,5-a]pyridine derivatives have been designed and synthesized as partial agonists for the 5-hydroxytryptamine4 (5-HT4) receptor. This receptor is a target for the therapeutic intervention of cognitive disorders, including those associated with Alzheimer's disease. Through structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties, a lead compound, designated as compound 5a, was identified as a potent, selective, and brain-penetrant 5-HT4 partial agonist. While the specific binding affinity (Ki) and potency (EC50) values for compound 5a were not detailed in the available literature, its identification as a lead compound suggests significant activity at the 5-HT4 receptor.
Target Identification and Pathway Deconvolution
Extensive searches of scientific literature and patent databases did not yield any specific information regarding the target identification or pathway deconvolution for this compound, which has been identified as 3-phenyl-1-(pyridin-2-ylmethyl)imidazo[1,5-a]pyridine. While the broader class of imidazo[1,5-a]pyridines has been investigated for various biological activities, data on the specific molecular targets and biological pathways modulated by this particular derivative are not available in the public domain.
Phenotypic Screening Approaches
There is no publicly available information on any phenotypic screening assays that have been conducted with this compound. Phenotypic screening is a valuable strategy in drug discovery to identify compounds that produce a desired effect in a biological system; however, no such studies have been reported for this specific compound.
Proteomic and Metabolomic Investigations in Model Systems
No proteomic or metabolomic studies have been published that investigate the effects of this compound in any model systems. These large-scale studies of proteins and metabolites are crucial for understanding the mechanism of action of a compound, but such research has not been documented for this derivative.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Imidazo 1,5 a Pyridine Derivative 2 and Its Analogues
Systematic Modification of the Imidazo[1,5-a]pyridine (B1214698) Core
The systematic modification of the imidazo[1,5-a]pyridine core is crucial for exploring its chemical space and optimizing its biological and physical properties. A variety of synthetic strategies have been developed to access a diverse range of derivatives, allowing for modifications at nearly every position of the heterocyclic ring system. rsc.orgacs.org
Key synthetic approaches for core modification include:
Cyclocondensation and Cyclization Reactions: These are foundational methods for constructing the imidazo[1,5-a]pyridine skeleton. For instance, the cyclization of 2-picolylamines with electrophilically activated nitroalkanes provides access to substituted imidazo[1,5-a]pyridines. organic-chemistry.org Another efficient method involves a copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine, which yields 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org
Oxidative Cyclization and Transannulation: Modern synthetic methods like oxidative cyclization and transannulation reactions have expanded the toolkit for creating these derivatives from readily available starting materials. rsc.org A copper(I)-catalyzed transannulation, for example, enables the synthesis of multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org
Electrochemical Synthesis: Innovative electrochemical methods have been employed for specific substitutions. An electrochemical approach using ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as both an electrolyte and a cyanating agent has been developed to produce 1-cyano-imidazo[1,5-a]pyridines, which have shown promising antifungal activity. rsc.org
Hybrid Scaffolds: A significant modification strategy involves fusing the imidazo[1,5-a]pyridine core with other biologically active moieties. A notable example is the synthesis of imidazo[1,5-a]pyridine-benzimidazole hybrids, which have been evaluated for their potent cytotoxic activities against various cancer cell lines. rsc.orgnih.gov
These diverse synthetic methodologies provide a robust platform for systematic variation of the core structure, which is essential for detailed SAR and SPR studies.
Impact of Substituent Position and Electronic Effects on Biological Activity
The position and electronic nature of substituents on the imidazo[1,5-a]pyridine ring system play a pivotal role in determining the biological activity of its derivatives.
The antiviral activity of 2-substituted imidazo[1,2-a]pyridines against human cytomegalovirus (HCMV) has been shown to be strongly dependent on the nature of the substituent at the C-2 position. nih.gov Similarly, in the context of antituberculosis agents, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides revealed that an N-benzylcarboxamide at the 3-position was critical for potent activity, whereas other modifications at this site led to a loss of efficacy. google.com Further exploration showed that substitution at the C-2 and C-6 positions, specifically with a 2-ethyl-6-chloro pattern, significantly enhanced the potency. google.com
The electronic properties of substituents are also a key determinant of activity. For imidazo[4,5-b]pyridines, the presence of an unsubstituted amidino group or a 2-imidazolinyl amidino group resulted in the most significant antiproliferative effects. mdpi.com In the synthesis of certain imidazo[1,5-a]pyridine derivatives, the reaction yield was found to be sensitive to the electronic nature of substituents on a reacting aldehyde; moderately electron-releasing or electron-withdrawing groups were favorable, while strongly donating or withdrawing groups were not. researchgate.netrsc.org This suggests that a fine-tuned electronic balance can be crucial for both synthesis and, potentially, biological function.
A general analysis of pyridine derivatives has shown that the presence of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance antiproliferative activity, whereas bulky groups or halogens may diminish it. nih.gov These general principles often translate to the more complex imidazo[1,5-a]pyridine system, where such substituents can influence molecular interactions with biological targets through hydrogen bonding and other electronic effects.
| Derivative Type | Substituent Position/Type | Biological Activity | Reference |
| Imidazo[1,2-a]pyridine (B132010) | C-2 substituent | Influences antiviral activity against HCMV | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide | N-Benzylcarboxamide at C-3 | Potent antituberculosis activity | google.com |
| Imidazo[1,2-a]pyridine | 2-ethyl-6-chloro | Improved antituberculosis potency | google.com |
| Imidazo[4,5-b]pyridine | Unsubstituted or 2-imidazolinyl amidino group | Pronounced antiproliferative activity | mdpi.com |
| Pyridine derivatives | -OMe, -OH, -C=O, -NH₂ groups | Enhanced antiproliferative activity | nih.gov |
| Pyridine derivatives | Halogens or bulky groups | Decreased antiproliferative activity | nih.gov |
Stereochemical Influences on Activity
Stereochemistry is a critical factor in the biological activity of chiral molecules, as different enantiomers or diastereomers can exhibit distinct interactions with biological targets. For imidazo[1,5-a]pyridine derivatives, the introduction of a chiral center can lead to stereoisomers with significantly different pharmacological profiles.
While specific studies on the stereochemical influence on "Imidazo[1,5-a]pyridine derivative 2" are not extensively detailed in the available literature, the principles of stereochemistry are highly relevant to this class of compounds. The synthesis of imidazo[1,5-a]pyridine derivatives can allow for the incorporation of chiral substituents. organic-chemistry.org
In related heterocyclic systems, such as imidazo[1,2-b]pyridazine (B131497) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that act as protein kinase inhibitors, it has been noted that these compounds can possess one or more asymmetric centers. google.com Consequently, they can be produced as individual (R)- or (S)-stereoisomers or as racemic mixtures. The spatial arrangement of atoms in a specific stereoisomer can dictate its binding affinity and efficacy at a biological target. It is a well-established principle in medicinal chemistry that one enantiomer is often more active than the other (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, for any chiral imidazo[1,5-a]pyridine derivative, the evaluation of the individual stereoisomers is essential to fully understand its therapeutic potential.
Conformation-Activity Relationships
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. The specific spatial arrangement of atoms determines how a molecule can fit into and interact with the binding site of a biological target. For imidazo[1,5-a]pyridine derivatives, understanding the relationship between their conformation and activity is key to designing more effective compounds.
Conformational studies, often aided by techniques like X-ray crystallography and computational modeling, provide insights into the preferred shapes of these molecules. For instance, a conformational study of a 2-biphen-4-ylimidazopyridine was conducted using X-ray crystallography, providing a basis for understanding its structure-activity relationship. nih.gov
A compelling example of conformation-activity relationships is seen in a novel imidazo[1,2-a]pyridine derivative that was found to modulate the activity of the oncogenic protein KRASG12D. researchgate.net This derivative induces significant conformational shifts in the switch-I and switch-II regions of the protein, causing it to adopt an inactive, "off-like" conformation. This demonstrates that the activity of the compound is directly tied to its ability to induce a specific conformational change in its target.
Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on imidazo[4,5-b]pyridine derivatives have been used to build models where the molecular conformation is a critical parameter for predicting activity against targets like Aurora A kinase. These models help to identify the key structural and conformational features required for potent inhibition.
Relationship between Chemical Structure and Photophysical Properties
Imidazo[1,5-a]pyridine derivatives are recognized not only for their biological activities but also for their valuable luminescent and photophysical properties. rsc.org The relationship between their chemical structure and these properties (SPR) has been a subject of intense investigation, leading to applications in materials science, sensors, and bio-imaging.
The core imidazo[1,5-a]pyridine scaffold is inherently fluorescent, and its photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by modifying its chemical structure. Key structural features that influence these properties include:
Substituent Effects: The nature and position of substituents on the heterocyclic ring have a profound impact. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modulating the emission color.
Donor-π-Acceptor (D-π-A) Architecture: Designing molecules with a D-π-A structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated spacer, can lead to significant intramolecular charge transfer (ICT). This often results in desirable properties like large Stokes shifts and solvatochromism (a change in color with solvent polarity). For example, imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores exhibit strong greenish-yellow emission and large Stokes shifts.
Molecular Rigidity and Spacers: The rigidity of the molecular structure can influence the quantum yield. More rigid structures often have higher quantum yields due to the reduction of non-radiative decay pathways. The nature of spacer units connecting different parts of the molecule can also modulate the photophysical properties.
Acidochromism: Some imidazo[1,5-a]pyridine fluorophores exhibit acidochromism, where their color and emission change in response to pH. This is due to the protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring, which alters the electronic structure of the molecule.
These tunable photophysical properties make imidazo[1,5-a]pyridine derivatives highly suitable for a range of applications, including as fluorescent probes for cell membranes and in the development of organic light-emitting diodes (OLEDs). researchgate.net
| Structural Feature | Photophysical Property | Application | Reference |
| Tunable substituents | Modulable emission wavelength (λem) | Luminescent materials | |
| Donor-π-Acceptor (D-π-A) design | Intramolecular Charge Transfer (ICT), large Stokes shift, solvatochromism | Fluorophores, white light-emitting diodes | |
| Imidazo[1,5-a]pyridine core | Acidochromism (pH-dependent color/emission change) | pH sensors | |
| Compact and emissive scaffold | Solvatochromic behavior, intercalation in lipid bilayers | Fluorescent membrane probes | researchgate.net |
Ligand Binding Studies and Conformational Dynamics
Understanding how imidazo[1,5-a]pyridine derivatives bind to their biological targets and the resulting conformational changes is fundamental to elucidating their mechanism of action. A variety of experimental and computational techniques are employed for these studies.
Ligand Binding Studies:
Molecular Docking: This computational technique is widely used to predict the binding modes and affinities of imidazo[1,5-a]pyridine derivatives with their target proteins. For instance, molecular docking simulations have predicted that imidazo[1,5-a]pyridine-benzimidazole hybrids bind to the colchicine (B1669291) binding site of tubulin, which is consistent with their observed antiproliferative activity. rsc.orgnih.gov Similarly, docking studies of other derivatives have helped to understand their interactions with targets like KRASG12D and various kinases. researchgate.net
Binding Assays: Experimental binding assays provide direct evidence of interaction. Colchicine competitive binding assays have been used to confirm that certain imidazo[1,2-a]pyridine derivatives disrupt microtubule dynamics by binding to the colchicine site on tubulin.
Spectroscopic Titrations: Techniques like absorption titration can be used to study the binding of these derivatives to macromolecules like DNA. Studies on Ru(III) complexes with imidazo[1,5-a]pyridine ligands have suggested an intercalative mode of binding to DNA, which was supported by viscosity measurements and molecular docking.
Conformational Dynamics: The binding of a ligand to a protein is often a dynamic process that can involve conformational changes in both the ligand and the target.
Free Energy Profiles: Computational methods can be used to map the energy landscape of the binding process. Comparative free energy profiles have demonstrated how an imidazo[1,2-a]pyridine derivative can shift the KRASG12D protein to a stable, low-energy, and inactive conformation, revealing the dynamic conformational shifts that occur upon binding. researchgate.net
Dynamic Libraries: In a unique study, the formation of an imidazo[1,5-a]pyridine derivative was observed from a dynamic library of imines in the presence of Fe²⁺ ions. This highlights how metal ions can influence the conformational and reactive landscape of a complex chemical system, leading to the selective formation of a specific product. researchgate.netrsc.org
These studies are crucial for the rational design of new imidazo[1,5-a]pyridine derivatives with improved affinity, selectivity, and desired biological effects.
Applications in Chemical Biology and Material Science Research Perspective
Imidazo[1,5-a]pyridine (B1214698) Derivative 2 as a Chemical Probe in Biological Systems
The unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them excellent candidates for chemical probes in biological research. rsc.org Their compact shape, combined with good photo and thermal stability, allows for their use in complex biological environments. nih.gov
Fluorescent Probes for Cellular Imaging
Imidazo[1,5-a]pyridine derivative 2, a dimeric fluorophore, has been identified as a particularly promising candidate for cellular imaging, specifically as a membrane probe. nih.govresearchgate.net In a study synthesizing five different imidazo[1,5-a]pyridine-based fluorophores, the dimeric products, including derivative 2, demonstrated the most significant solvatochromic behavior. nih.govresearchgate.net This sensitivity to the polarity of its environment makes it highly suitable for studying the dynamics, hydration, and fluidity of cell membranes. nih.gov
Research has confirmed the successful intercalation of these dimeric probes into the lipid bilayer of liposomes, which serve as artificial models for cell membranes. nih.govresearchgate.net The interaction with the lipidic phase influences the photophysical features of the probe, a characteristic that can be exploited in temperature-dependent experiments to understand membrane properties. nih.gov All probes in this family are known for their large Stokes shifts, a desirable feature that minimizes self-quenching and improves signal detection. nih.govnih.gov The symmetric diphenyl structure of derivative 2 results in a quantum yield of 0.12. nih.gov
| Property | Value | Reference(s) |
| Quantum Yield (Φ) | 0.12 | nih.gov |
| Stokes Shift | >5000 cm⁻¹ | nih.gov |
| Suitability | High, as a membrane probe | nih.govresearchgate.net |
Tool Compounds for Target Validation
While the broader family of imidazopyridines has been extensively investigated for various biological activities, leading to their use in medicinal chemistry, specific research detailing this compound as a tool compound for target validation is not prominently available in the current literature. nih.govresearchgate.net The imidazo[1,2-a]pyridine (B132010) scaffold, a related isomer, has been successfully used to develop inhibitors for targets like the c-Met receptor tyrosine kinase and cyclin-dependent kinase 9 (CDK9), and even as covalent inhibitors for anticancer applications. nih.govrsc.orgmdpi.com These studies highlight the potential of the imidazopyridine core in drug discovery. However, dedicated studies to validate specific biological targets using derivative 2 have yet to be extensively reported.
Precursors for Advanced Materials
The inherent luminescent and electronic properties of the imidazo[1,5-a]pyridine scaffold make it a valuable building block for a new generation of advanced materials. rsc.orgresearchgate.net These derivatives are being explored for their utility in creating luminescent compounds and components for optoelectronic devices. researchgate.net
Ligands for Luminescent Coordination Compounds
Imidazo[1,5-a]pyridine derivatives are effective chelating ligands for a variety of metal ions, including Zn(II), Cu(I and II), Ni(II), and Co(II). nih.gov When these derivatives act as ligands, their notable photophysical properties, such as high quantum yields and photostability, can be transferred to the resulting coordination complexes. researchgate.net Specifically, when substituted at the 1-position with a pendant pyridine (B92270), the imidazo[1,5-a]pyridine core provides a classic N,N-bidentate motif ideal for complexation. nih.gov
Research on zinc(II) complexes with 1,3-substituted imidazo[1,5-a]pyridine ligands has shown that metal coordination can lead to a significant increase in optical performance. mdpi.comresearchgate.net The formation of mono-, bis-, and tris-chelate Zn(II) complexes demonstrates a notable enhancement of the emission quantum yield in the solid state. mdpi.comresearchgate.net This enhancement is attributed to a conformational change in the ligand upon coordination with the metal ion. mdpi.comresearchgate.net The resulting complexes are often brightly fluorescent, emitting in the blue region of the spectrum, which makes them promising for various technological applications. mdpi.comresearchgate.net
Components in Optoelectronic Devices (e.g., OLEDs)
The intense luminescence and good thermal and electrochemical stability of imidazo[1,5-a]pyridine derivatives make them highly suitable for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). rsc.orgtandfonline.com The imidazo[1,5-a]pyridine skeleton can be considered analogous to the well-known 8-hydroxyquinoline, a staple component in OLEDs like tris-(8-hydroxyquinoline)aluminium. mdpi.com
Derivatives of this scaffold have been successfully incorporated as emitters in OLEDs, demonstrating promising device performance. tandfonline.com For instance, an OLED utilizing a 1-phenylimidazo[1,5-a]pyridine–anthracene-based fluorophore achieved a luminous efficiency of 4.4 cd/A and an external quantum efficiency of 3.2%. tandfonline.com Other research on related imidazo[1,2-a]pyridine emitters has reported even higher efficiencies, with some non-doped devices showing external quantum efficiencies up to 4.85% for deep-blue emission. nih.gov These findings underscore the potential of the imidazo[1,5-a]pyridine core in developing efficient and stable materials for next-generation displays and lighting. rsc.orgnih.gov
| Device Type | Emitter | External Quantum Efficiency (EQE) | Luminous Efficiency | Reference(s) |
| OLED | Imidazo[1,5-a]pyridine-anthracene | 3.2% | 4.4 cd/A | tandfonline.com |
| Deep-Blue OLED | Imidazo[1,2-a]pyridine (IP-PPI) | 4.85% (non-doped) | - | nih.gov |
| Deep-Blue OLED | Imidazo[1,2-a]pyridine (IP-DPPI) | 4.74% (non-doped) | - | nih.gov |
Sensors for Metal Ions and Other Analytes
The versatility of the imidazo[1,5-a]pyridine scaffold allows for its functionalization to create selective and sensitive chemical sensors. rsc.orgnih.gov By incorporating specific binding sites, these derivatives can be tailored to detect a range of analytes, including metal ions and small molecules. rsc.org
For example, imidazo[1,5-a]pyridine-based sensors have been developed for the rapid and selective detection of sulfite (B76179) (SO₃²⁻). mdpi.comnih.gov One such sensor demonstrated high sensitivity with a detection limit of 50 nM and a remarkably fast response time of under one minute. nih.gov Furthermore, these scaffolds have been employed to create fluorescent probes for detecting metal ions like Zn²⁺ and for monitoring pH changes. rsc.orgrsc.org The sensing mechanism often involves a change in the fluorescence properties of the molecule upon binding to the analyte, such as an enhancement or quenching of the emission, or a shift in the emission wavelength. rsc.orgrsc.org This tunable response makes this compound and related compounds a powerful platform for developing novel sensors for environmental and biological monitoring. rsc.org
Catalyst Design and Application (e.g., NHC ligands in cross-coupling)
The unique structural and electronic properties of imidazo[1,5-a]pyridine-based N-heterocyclic carbenes (NHCs) have positioned them as a versatile and highly tunable class of ligands for transition-metal catalysis. Their rigid bicyclic framework and the ability to easily modify substituents at various positions allow for fine-tuning of both steric and electronic characteristics, leading to enhanced catalytic activity and selectivity in a range of cross-coupling reactions.
A significant area of application for these ligands is in palladium-catalyzed cross-coupling reactions. For instance, [(NHC)Pd(cinnamyl)Cl] complexes featuring imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligands have been developed as effective precatalysts. nih.gov These systems demonstrate rapid activation to the catalytically active monoligated Pd(0) species. nih.gov A notable achievement is the development of the ImPyMesDipp ligand, where strategic steric matching between the C5-substituent and the N2-wingtip has enabled the challenging Pd-catalyzed cross-coupling of nitroarenes through C-NO2 bond activation. nih.gov Furthermore, a scalable and chromatography-free synthesis of C5-substituted ImPy ligands has been established using a Ni-catalyzed Kumada cross-coupling, facilitating broader access to this ligand class. nih.gov
The versatility of the imidazo[1,5-a]pyridine scaffold extends to asymmetric catalysis. Chiral bidentate NHC-oxazoline ligands, incorporating an imidazo[1,5-a]pyridine-3-ylidene backbone fused to a chiral oxazoline (B21484) auxiliary, have been synthesized. acs.org Rhodium(I) complexes of these ligands serve as highly efficient catalysts for the enantioselective hydrosilylation of a wide array of ketones, achieving excellent yields (typically >90%) and high enantioselectivities (80-95% ee). acs.org The modular synthesis of these ligands, starting from commercially available materials, allows for the creation of a diverse library of chiral catalysts. acs.org
In addition to palladium and rhodium catalysis, imidazo[1,5-a]pyridine-based NHCs have been successfully employed with other transition metals. Pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligands have been used to create novel nickel(II) dichloride complexes. mdpi.com These complexes are active catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process of significant interest for carbon capture and utilization (CCU). mdpi.commdpi.com The presence of the pyridine chelating group at the C(5) position was found to be crucial for catalytic activity. mdpi.com
The electronic nature of imidazo[1,5-a]pyridin-3-ylidenes has been a subject of detailed investigation. Studies involving rhodium complexes and selenium adducts have revealed that these ligands possess strong π-accepting character. rsc.org This is attributed to a hybrid accepting orbital formed from the vacant p-orbital of the carbene carbon and a π* orbital of the pyridine ring. rsc.org This strong π-accepting ability, coupled with their inherent strong σ-donating properties, makes them particularly effective in stabilizing metal centers and influencing the outcome of catalytic cycles.
Furthermore, palladium complexes bearing "abnormal" NHC ligands derived from the imidazo[1,5-a]pyridine scaffold have been prepared and characterized. acs.org These abnormal NHCs, which bind to the metal center at a position other than the usual C2, have been shown to be highly efficient in catalyzing the direct C-H arylation of 1,2-dimethylimidazole (B154445) with aryl halides, demonstrating the broad potential of this ligand framework in C-H functionalization reactions. acs.org
The synthesis of the imidazo[1,5-a]pyridinium salts, the precursors to the NHC ligands, has also been optimized. An efficient, one-pot, three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) allows for the synthesis of a wide variety of these precursors under mild conditions and in high yields. organic-chemistry.orgorganic-chemistry.org This methodology facilitates the incorporation of diverse functional groups and chiral substituents, further expanding the library of accessible NHC ligands for catalytic applications. organic-chemistry.org
Table 1: Performance of Imidazo[1,5-a]pyridine-based NHC Ligands in Catalytic Cross-Coupling Reactions
| Catalyst / Ligand | Reaction Type | Substrates | Metal | Key Findings | Reference |
| ImPyMesDipp | C-NO₂ Cross-Coupling | Nitroarenes | Pd | Highly reactive for challenging C-NO₂ activation due to steric matching. | nih.gov |
| Chiral Imidazo[1,5-a]pyridine-oxazoline | Asymmetric Hydrosilylation | Ketones | Rh | Good to excellent enantioselectivity (80-95% ee) and high yields (>90%). | acs.org |
| py-ImPyR | Acrylate (B77674) Synthesis | Ethylene, CO₂ | Ni | Pyridine chelation at C(5) is crucial for catalytic activity. | mdpi.com |
| Abnormal Imidazo[1,5-a]pyridine NHC | Direct C-H Arylation | 1,2-dimethylimidazole, Aryl halides | Pd | Efficient catalysis with low Pd loading (0.5 mol%). | acs.org |
| Imidazo[1,5-a]pyridin-3-ylidenes | Polymerization | Phenylacetylene | Rh | Strong π-accepting character demonstrated in catalytic polymerization. | rsc.org |
Advanced Analytical Methodologies in Research on Imidazo 1,5 a Pyridine Derivative 2
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation and purification of synthesized Imidazo[1,5-a]pyridine (B1214698) derivative 2 from starting materials and byproducts, as well as for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile, high-molecular-weight compounds like Imidazo[1,5-a]pyridine derivative 2. While specific HPLC methods for this exact derivative are not widely published, a representative method can be extrapolated from procedures used for similar complex, multi-aryl substituted imidazo[1,5-a]pyridine derivatives and other nitrogen-containing heterocyclic compounds.
A typical reversed-phase HPLC (RP-HPLC) system is suitable for this analysis. The purity of the synthesized compound is generally confirmed to be high, often exceeding 95%, as determined by the peak area percentage.
Table 1: Representative HPLC Parameters for Purity Assessment
| Parameter | Value/Description |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to a high absorbance of the compound (e.g., 254 nm or the λmax) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
For preparative HPLC, the same principles apply but with a larger column diameter and a higher flow rate to isolate the compound in larger quantities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the high molecular weight and likely low volatility of this compound, GC-MS is generally not a suitable method for its direct analysis. The high temperatures required for volatilization could lead to thermal degradation of the compound before it reaches the detector.
In some research involving nitrogen heterocycles, derivatization techniques can be employed to increase volatility for GC-MS analysis. However, for a complex molecule like derivative 2, such derivatization is often impractical and can introduce artifacts. Therefore, HPLC and other non-destructive techniques are preferred for its characterization. In cases where thermal stability is investigated, pyrolysis-GC-MS could potentially be used to study its decomposition products.
Quantitative Analysis Methods for Research Samples
Accurate quantification of this compound is essential for various in vitro and in vivo studies. Spectrophotometric and chromatographic methods are commonly employed for this purpose.
Spectrophotometric Assays
Spectrophotometric methods, particularly UV-Visible absorption and fluorescence spectroscopy, are highly effective for the quantitative analysis of this compound, especially given its nature as a fluorescent probe. The quantification is based on the Beer-Lambert law, which relates absorbance to concentration.
The photophysical properties of this compound have been investigated in various solvents. The absorption and emission maxima are solvent-dependent, a phenomenon known as solvatochromism. This property is important to consider when developing a quantitative assay, as the choice of solvent will affect the wavelength of maximum absorbance (λmax) and the molar absorptivity.
Table 2: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Cyclohexane | 2.0 | 408 | 490 | 82 | 0.94 |
| Toluene (B28343) | 2.4 | 419 | 517 | 98 | 0.82 |
| Dichloromethane (B109758) | 8.9 | 430 | 549 | 119 | 0.73 |
| Acetone | 20.7 | 428 | 577 | 149 | 0.44 |
| Acetonitrile | 37.5 | 427 | 586 | 159 | 0.28 |
Data sourced from studies on imidazo[1,5-a]pyridine-based fluorescent probes.
To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax in a specific solvent.
Chromatographic Quantification
HPLC with UV or fluorescence detection offers a more selective method for the quantification of this compound, especially in complex matrices. The method would be similar to that described for purity assessment, but would require validation according to established guidelines (e.g., ICH).
Table 3: Key Parameters for a Validated Quantitative HPLC Method
| Validation Parameter | Description |
| Linearity | A linear relationship between the peak area and the concentration of the analyte over a defined range. |
| Accuracy | The closeness of the measured value to the true value, often assessed by recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
A validated HPLC method would allow for the accurate determination of the concentration of this compound in various research samples.
Stability Studies in Research Solvents and Matrices
Assessing the stability of this compound is critical to ensure the reliability of experimental results. Stability studies are typically conducted by monitoring the concentration of the compound over time under various conditions.
While specific stability data for derivative 2 is not extensively documented, general principles for fluorescent dyes suggest that stability can be influenced by factors such as the solvent, pH, temperature, and exposure to light. For instance, many fluorescent molecules are susceptible to photodegradation, leading to a decrease in fluorescence intensity and the formation of non-fluorescent byproducts.
A stability-indicating HPLC method, as described in section 9.2.2, would be the preferred technique for such studies. This method should be able to separate the parent compound from any potential degradation products.
Table 4: Representative Conditions for Stability Studies
| Condition | Description |
| Solvents | A range of common research solvents (e.g., DMSO, ethanol, phosphate-buffered saline) should be tested. |
| Temperature | Samples should be stored at various temperatures (e.g., refrigerated, room temperature, elevated temperatures) to assess thermal stability. |
| pH | The stability in buffered solutions at different pH values (e.g., acidic, neutral, basic) should be evaluated. |
| Light Exposure | The effect of light should be studied by exposing solutions to a controlled light source (e.g., a photostability chamber) and comparing them to samples stored in the dark. |
By analyzing samples at various time points under these conditions, the degradation kinetics can be determined, and the shelf-life of the compound in different research matrices can be established.
Future Research Directions and Emerging Opportunities for Imidazo 1,5 a Pyridine Derivative 2
Exploration of Novel Synthetic Pathways
The synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives has been a subject of intense research, with numerous methods developed over the years. rsc.orglew.ro These methodologies often involve cyclocondensation, cycloaddition, and oxidative cyclization reactions. rsc.org For Imidazo[1,5-a]pyridine derivative 2, future research could focus on developing more efficient and environmentally friendly synthetic routes.
Current synthetic strategies for the broader class of imidazo[1,5-a]pyridines include:
One-pot synthesis: Efficient one-pot methods have been developed for synthesizing analogs, which can be adapted and optimized for Derivative 2. mdpi.com
Transition-metal-free reactions: The establishment of transition-metal-free reactions, such as those using molecular iodine, offers a greener alternative to traditional metal-catalyzed processes. rsc.org
Multi-component reactions: Investigating novel multi-component reactions could provide a rapid and diverse route to analogues of Derivative 2.
Future synthetic explorations could aim to improve yield, reduce reaction times, and utilize readily available and less hazardous starting materials. The development of stereoselective synthetic methods would also be a significant advancement, opening up possibilities for exploring the differential biological activities of enantiomerically pure forms of Derivative 2 and its analogues.
Design of Next-Generation Imidazo[1,5-a]pyridine Analogues with Enhanced Properties
The imidazo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Structure-activity relationship (SAR) studies on various imidazo[1,2-a]pyridine (B132010) derivatives have revealed that substitutions on the core structure can significantly influence their biological activity. nih.govrsc.org
For this compound, the design of next-generation analogues could focus on:
Modifying substitution patterns: Introducing different functional groups at various positions of the imidazo[1,5-a]pyridine core could lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.
Bioisosteric replacement: Replacing certain functional groups with bioisosteres could improve the compound's properties without drastically altering its chemical structure.
Hybrid molecule design: Combining the this compound scaffold with other pharmacophores could lead to hybrid molecules with dual or synergistic biological activities. rsc.org
These design strategies, guided by computational modeling and SAR data, can pave the way for new analogues with superior therapeutic potential.
In-Depth Mechanistic Studies of Biological Interactions at Molecular Level
Understanding how this compound interacts with its biological targets at the molecular level is crucial for its development as a research tool or therapeutic agent. While the broader class of imidazopyridines is known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, the specific mechanisms of action are often not fully elucidated. nih.gov
Future research should aim to:
Identify specific molecular targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening can help identify the direct binding partners of Derivative 2 within cells.
Characterize binding interactions: X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the binding mode of Derivative 2 to its target proteins.
Elucidate downstream signaling pathways: Once the direct targets are known, further studies can unravel the downstream signaling cascades affected by the compound, providing a comprehensive understanding of its biological effects. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to modulate pathways like STAT3/NF-κB. nih.gov
These in-depth mechanistic studies will be instrumental in validating the therapeutic potential of this compound and guiding the design of more potent and selective analogues.
Development of this compound for Specific Research Applications (e.g., Targeted Delivery Systems in Research)
The unique photophysical properties of some imidazo[1,5-a]pyridine derivatives, such as their fluorescence, make them attractive candidates for various research applications. mdpi.com The stable scaffold and potential for functionalization of this compound could be exploited for its development as a specialized research tool.
Emerging opportunities in this area include:
Fluorescent probes: By introducing appropriate fluorophores or utilizing the intrinsic fluorescence of the scaffold, Derivative 2 could be developed into a probe for imaging specific cellular components or processes. mdpi.com
Targeted delivery systems: Functionalizing Derivative 2 to specifically bind to certain cell types or tissues could enable its use in targeted delivery systems for other research compounds or imaging agents.
Chemical biology tools: As a specific inhibitor or modulator of a biological pathway, Derivative 2 can serve as a valuable tool for dissecting complex cellular processes.
The versatility of the imidazo[1,5-a]pyridine scaffold provides a strong foundation for the development of Derivative 2 into a sophisticated and valuable tool for biomedical research.
Investigation of Multi-Target Activity Profiles
The concept of "one molecule, multiple targets" is gaining traction in drug discovery, as many complex diseases involve multiple biological pathways. The imidazo[1,5-a]pyridine scaffold has been associated with a wide range of biological activities, suggesting that its derivatives may interact with multiple targets. nih.gov
Future investigations into the activity profile of this compound should include:
Broad-panel screening: Testing the compound against a wide array of biological targets, such as kinases, G-protein coupled receptors, and ion channels, can reveal a comprehensive multi-target activity profile.
Phenotypic screening: Assessing the effects of Derivative 2 in various cell-based assays can uncover unexpected biological activities and provide clues about its potential therapeutic applications.
Systems biology approaches: Integrating data from high-throughput screening with bioinformatics and network analysis can help to understand the complex interplay of Derivative 2 with multiple cellular pathways.
A thorough understanding of its multi-target profile could reveal novel therapeutic opportunities for this compound in diseases where modulating multiple targets simultaneously is beneficial.
Advanced Computational Design of Imidazo[1,5-a]pyridine Scaffolds
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. For the Imidazo[1,5-a]pyridine scaffold, computational approaches can accelerate the design and optimization of new derivatives.
Future computational efforts for this compound and its analogues could involve:
Homology modeling and molecular docking: In the absence of experimentally determined structures of target proteins, homology modeling can be used to build predictive models for docking studies to understand binding interactions. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) calculations: These methods can provide a more accurate description of the electronic and structural properties of the ligand-receptor complex.
In silico ADMET prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics for synthesis and testing. nih.gov
The integration of these advanced computational techniques into the research workflow will undoubtedly facilitate the rational design of next-generation Imidazo[1,5-a]pyridine-based compounds with enhanced properties and therapeutic potential.
Q & A
Basic: What are the most efficient synthetic routes for Imidazo[1,5-a]pyridine derivatives, and how do reaction conditions influence yield?
The synthesis of Imidazo[1,5-a]pyridine derivatives typically employs condensation reactions (e.g., 2-aminopyridine with aldehydes or ketones) or multicomponent reactions involving 2-aminopyridine, aldehydes, and isonitriles. For example, a high-yield (93–97%) method involves reacting 2-aminonicotinamide with chloroacetaldehyde in ethanol, followed by HATU/DIPEA-mediated amide coupling with substituted amines . Reaction optimization, such as solvent choice (e.g., ethanol for eco-friendliness) and catalyst selection (e.g., HATU for efficiency), significantly impacts yield and purity .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing Imidazo[1,5-a]pyridine derivatives?
Key techniques include:
- FT-IR : Confirms functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns regiochemistry and detects substituent effects (e.g., aromatic proton splitting patterns) .
- X-ray crystallography : Resolves 3D structures, as demonstrated for 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(indene-dione) derivatives .
- HRMS : Validates molecular formulas .
Advanced: How can thermodynamic parameters guide the design of Imidazo[1,5-a]pyridine-based inhibitors?
Thermodynamic profiling (e.g., isothermal titration calorimetry) quantifies binding entropy (ΔS) and enthalpy (ΔH), which influence inhibitor selectivity. For example, substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine core can modulate hydrophobic interactions (ΔS-driven) or hydrogen bonding (ΔH-driven), as shown in studies correlating structure with target affinity .
Advanced: What strategies optimize structure-activity relationships (SAR) for antimicrobial Imidazo[1,5-a]pyridine derivatives?
- Substituent variation : Introduction of electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances activity against Staphylococcus aureus .
- In silico docking : Predicts interactions with microbial targets (e.g., DNA gyrase) .
- Bioisosteric replacement : Replacing phenyl with pyridyl groups improves solubility without compromising potency .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable MIC values against E. coli) may arise from differences in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardizing conditions (e.g., pH, inoculum size) and validating via orthogonal assays (e.g., time-kill studies) are critical. Cross-referencing with structural analogs (e.g., imidazo[1,2-a]pyridines) can identify trends .
Advanced: What green chemistry approaches improve the sustainability of Imidazo[1,5-a]pyridine synthesis?
Catalyst-free aqueous reactions (e.g., Adib et al.’s method using water as solvent) reduce waste . Solvent-free mechanochemical grinding or microwave-assisted synthesis also minimize energy use and byproducts .
Advanced: How do computational tools enhance reaction design and mechanistic studies?
- DFT calculations : Predict reaction pathways (e.g., cyclization barriers in imidazo[1,5-a]pyridine formation) .
- Molecular dynamics (MD) : Simulates ligand-protein binding modes to prioritize derivatives for synthesis .
- Software : Tools like Crysalis Pro and SHELXT automate crystallographic data refinement .
Advanced: Why do some derivatives show in vitro activity but fail in vivo?
Poor pharmacokinetics (e.g., rapid hepatic metabolism of 8-phenylmethoxy groups) or low bioavailability may explain discrepancies. Prodrug strategies (e.g., esterification of polar groups) or formulation optimization (e.g., nanoencapsulation) can address these issues .
Advanced: How can regioselective functionalization at the 2- and 3-positions be achieved?
Directed C-H activation using palladium catalysts or directing groups (e.g., pyridyl) enables selective halogenation or arylation. For example, NIS-mediated iodination at the 3-position proceeds with >90% selectivity .
Advanced: What methodologies validate the purity and stability of derivatives under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
